
3,5-difluoro-N-(3-hydroxypropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-difluoro-N-(3-hydroxypropyl)benzamide, commonly known as DFHBA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DFHBA belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.
作用机制
The mechanism of action of DFHBA is not fully understood, but studies have suggested that the compound targets specific proteins and enzymes in cancer cells, leading to their death. DFHBA has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
DFHBA has been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further research. Studies have also suggested that DFHBA has antioxidant properties, which can help protect cells from oxidative stress and damage.
实验室实验的优点和局限性
DFHBA has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, the compound is relatively expensive and requires specialized equipment for synthesis, which can limit its accessibility for some researchers.
未来方向
There are several future directions for research on DFHBA. One potential area of research is the development of new anticancer agents based on the structure of DFHBA. Another area of research is the optimization of the synthesis method to increase the yield and reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DFHBA and its potential applications in other areas of research, such as antimicrobial agents.
合成方法
DFHBA can be synthesized through a multistep process, which involves the reaction of 3,5-difluoroaniline with 3-chloropropanol in the presence of a base to form an intermediate product. The intermediate product is then treated with benzoyl chloride to obtain DFHBA. The synthesis method of DFHBA has been optimized to achieve a high yield and purity of the compound.
科学研究应用
DFHBA has shown promising results in various scientific research applications. One of the primary areas of research is its potential as an anticancer agent. Studies have shown that DFHBA inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. DFHBA has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
属性
分子式 |
C10H11F2NO2 |
|---|---|
分子量 |
215.2 g/mol |
IUPAC 名称 |
3,5-difluoro-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H11F2NO2/c11-8-4-7(5-9(12)6-8)10(15)13-2-1-3-14/h4-6,14H,1-3H2,(H,13,15) |
InChI 键 |
VOFFFUXODPDYMP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCCCO |
规范 SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)
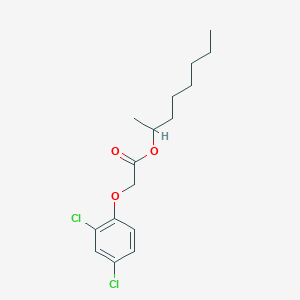
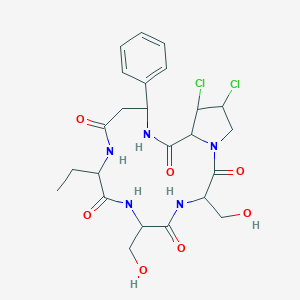
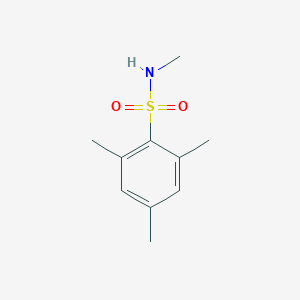
![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)
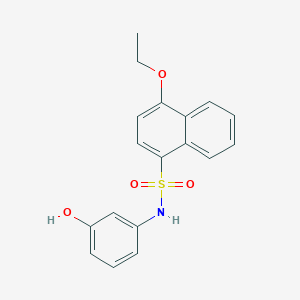
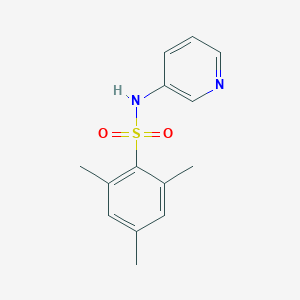
![N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide](/img/structure/B239517.png)
![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)


